(5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine typically involves the reaction of ethylthio compounds with triazole derivatives. Common reagents include ethylthiol and methyltriazole, and the reaction is often carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: Substitution reactions can occur at the triazole ring or the ethylthio group, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution may produce various alkylated triazoles.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of other triazole derivatives, which are valuable in various chemical reactions.
Biology
In biological research, triazole compounds are studied for their potential antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceutical applications include the development of drugs targeting specific enzymes or receptors, leveraging the triazole ring’s ability to interact with biological molecules.
Industry
In the industrial sector, triazole compounds are used as corrosion inhibitors, agrochemicals, and materials for electronic applications.
Mechanism of Action
The mechanism of action of (5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-4h-1,2,4-triazol-3-yl)methanamine
- (5-(Methylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
- (5-(Ethylthio)-4-ethyl-4h-1,2,4-triazol-3-yl)methanamine
Uniqueness
(5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Biological Activity
(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methanamine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₅H₈N₄S
- Molecular Weight : 172.21 g/mol
- CAS Number : 392683-11-3
This triazole derivative features an ethylthio group which contributes to its biological activity.
Triazole compounds often exhibit their biological effects through interactions with various molecular targets. The mechanism of action for this compound is primarily attributed to:
- Inhibition of Enzymatic Activity : Triazoles can inhibit specific enzymes involved in metabolic pathways, particularly those related to fungal and bacterial growth.
- Receptor Modulation : The compound may interact with certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Antifungal Activity
Research has demonstrated that triazole derivatives possess significant antifungal properties. In vitro studies have shown that this compound effectively inhibits the growth of various fungal strains, including Candida species.
Antibacterial Activity
The compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in clinical settings due to its resistance to conventional antibiotics.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and A549) reveal that this compound induces apoptosis in a concentration-dependent manner. The IC50 values for these cell lines indicate its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antifungal | Candida albicans | 12.5 | |
Antibacterial | Staphylococcus aureus | 15.0 | |
Cytotoxicity | HeLa | 20.0 | |
Cytotoxicity | A549 | 18.0 |
Case Studies
- Case Study on Antifungal Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various triazole derivatives against fungal infections. The results indicated that this compound had comparable effectiveness to established antifungal agents like fluconazole.
- Clinical Implications for MRSA : Research highlighted in Clinical Microbiology Reviews discussed the rising incidence of MRSA infections and the need for novel therapeutic agents. The study found that this triazole derivative could serve as a promising candidate for treating resistant bacterial strains.
Properties
Molecular Formula |
C6H12N4S |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C6H12N4S/c1-3-11-6-9-8-5(4-7)10(6)2/h3-4,7H2,1-2H3 |
InChI Key |
QZMUTAWUVWPSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1C)CN |
Origin of Product |
United States |
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